EINECS 239-236-6

Description

Historical Context of Asymmetric Monomethine Cyanine (B1664457) Dyes in Scientific Research

The history of cyanine dyes dates back over a century, with their initial applications in the photographic industry. tsijournals.com Asymmetric monomethine cyanine dyes, which feature a single methine group (=CH-) connecting two different heterocyclic systems, represent a significant subclass. nih.gov The synthesis of these asymmetrical dyes has historically been challenging, often resulting in lower yields due to the concurrent formation of symmetrical side products. tsijournals.com

Early research focused on the synthesis and characterization of their spectral properties. acs.org Over time, the unique characteristics of asymmetric monomethine cyanines, such as their environment-sensitive fluorescence, led to their exploration in biological applications. unito.it A notable example of a related asymmetric monomethine cyanine is Thiazole Orange (TO), which exhibits a remarkable increase in fluorescence upon binding to nucleic acids, making it a valuable stain in chemical biology. unito.it The development of solid-phase synthesis methods has facilitated the preparation of a wider variety of these dyes with improved purity and yields. unito.itsci-hub.se

Structural Classification and Nomenclature of Benzoxazolium-Derived Fluorophores

The compound EINECS 239-236-6, chemically known as 2-(2-(4-(dimethylamino)phenyl)ethenyl)-3-ethyl-1,3-benzoxazol-3-ium, belongs to the family of benzoxazolium-derived fluorophores. The core of this molecule is the benzoxazole (B165842) ring system, a bicyclic structure formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring. rsc.org In this specific compound, the nitrogen atom of the oxazole ring is quaternized with an ethyl group, forming a benzoxazolium cation.

The nomenclature of these fluorophores follows systematic IUPAC rules. For instance, in the case of EINECS 239-236-6, the name describes a 3-ethyl-1,3-benzoxazol-3-ium moiety substituted at the 2-position with a styryl group, which in turn has a dimethylamino group at the para-position of its phenyl ring.

Fluorophores can be broadly classified into intrinsic (naturally occurring) and extrinsic (synthetic) types. periodikos.com.br Benzoxazolium-derived fluorophores are extrinsic and fall under the category of oxazole derivatives. wikipedia.org Their classification can be further refined based on the substituents on the benzoxazole core and the nature of the conjugated system attached to it, which significantly influence their photophysical properties.

A general classification of some organic fluorophore families is presented below:

| Fluorophore Family | Core Structure Examples |

| Xanthene Derivatives | Fluorescein, Rhodamine |

| Cyanine Derivatives | Cyanine, Indocarbocyanine, Oxacarbocyanine |

| Coumarin Derivatives | Coumarin |

| Oxadiazole Derivatives | Pyridyloxazole, Benzoxadiazole |

| Benzoxazole Derivatives | 2-Phenyl-6-hydroxybenzoxazole |

Significance of the Benzoxazolium Framework in Advanced Chemical Systems

The benzoxazole framework is a versatile and significant scaffold in chemistry due to its presence in numerous biologically active compounds and functional materials. rsc.orgjocpr.com Its rigid, planar, and aromatic structure provides a stable core for the construction of more complex molecules with tailored properties. rsc.org

In the context of advanced chemical systems, the benzoxazolium moiety is particularly important for the development of:

Fluorescent Probes: The benzoxazole ring system is a key component in many fluorescent dyes. periodikos.com.br The photophysical properties of these dyes, such as their absorption and emission wavelengths, can be fine-tuned by introducing different substituents onto the benzoxazole core or by extending the conjugated system. acs.org For example, benzoxazole derivatives have been developed as fluorescent chemosensors for the detection of metal ions like Zn²⁺ and Cd²⁺. mdpi.com

Materials Science: The stability and photophysical properties of the benzoxazole framework have led to its incorporation into advanced materials. For instance, benzoxazole-linked covalent organic frameworks (COFs) have been synthesized and shown to possess exceptional stability and potential applications in photocatalysis. acs.orgberkeley.edu These materials can harness visible light to drive chemical reactions. acs.org

Medicinal Chemistry: The benzoxazole nucleus is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. jocpr.com While outside the direct scope of this article, this highlights the broad importance of this chemical framework.

The table below summarizes some key properties of related chemical structures, providing context for the compound of interest.

| Property | EINECS 239-236-6 | Thioflavin T cation nih.gov | 2-Phenyl-6-hydroxybenzoxazole google.com |

| Molecular Formula | C₂₀H₂₃N₂O⁺ | C₁₇H₁₉N₂S⁺ | C₁₃H₉NO₂ |

| Core Heterocycle | Benzoxazolium | Benzothiazolium | Benzoxazole |

| Key Feature | Asymmetric Monomethine Cyanine | Binds to amyloid fibrils | Large Stokes shift |

Structure

3D Structure of Parent

Properties

CAS No. |

15185-40-7 |

|---|---|

Molecular Formula |

C19H19IN2O2 |

Molecular Weight |

434.3 g/mol |

IUPAC Name |

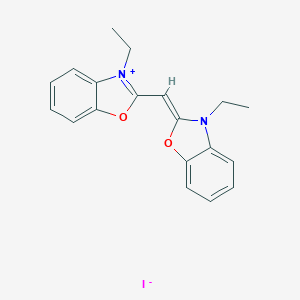

(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide |

InChI |

InChI=1S/C19H19N2O2.HI/c1-3-20-14-9-5-7-11-16(14)22-18(20)13-19-21(4-2)15-10-6-8-12-17(15)23-19;/h5-13H,3-4H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

MUBIWUSJYHALAS-UHFFFAOYSA-M |

SMILES |

CCN1C2=CC=CC=C2OC1=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |

Isomeric SMILES |

CCN\1C2=CC=CC=C2O/C1=C\C3=[N+](C4=CC=CC=C4O3)CC.[I-] |

Canonical SMILES |

CCN1C2=CC=CC=C2OC1=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 3-ethyl-2-[(3-ethyl-3H-benzoxazol-2-ylidene)methyl]benzoxazolium iodide

The creation of this symmetrical monomethine cyanine (B1664457) dye is primarily achieved through a sequence involving the formation of a heterocyclic quaternary salt, followed by a base-catalyzed condensation reaction.

The foundational step in the synthesis is the preparation of the key precursor, 3-ethyl-2-methylbenzoxazolium iodide. This process involves the quaternization of the nitrogen atom within the 2-methylbenzoxazole (B1214174) heterocycle.

The typical synthetic route involves reacting 2-methylbenzoxazole with an alkylating agent, such as ethyl iodide. This reaction is an N-alkylation that transforms the tertiary nitrogen of the benzoxazole (B165842) ring into a quaternary ammonium (B1175870) salt. The positive charge on the nitrogen atom significantly increases the acidity of the protons on the adjacent methyl group, making it an "active methyl group" essential for the subsequent condensation step. researchgate.net

Reaction conditions are critical for optimizing the yield and purity of the precursor salt. Polar aprotic solvents like acetonitrile (B52724) or ethanol (B145695) are commonly employed to facilitate the dissolution of the reactants and support the ionic nature of the product. The reaction is typically conducted under reflux or with moderate heating to achieve a reasonable reaction rate.

Table 1: Typical Reaction Conditions for Heterocycle Alkylation

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Reactants | 2-methylbenzoxazole, Ethyl Iodide | Forms the quaternary ammonium salt precursor. | |

| Molar Ratio | 1:1 to 1:1.2 (benzoxazole:ethyl iodide) | A slight excess of the alkylating agent can ensure complete conversion. | |

| Solvent | Acetonitrile, Ethanol | Polar solvents stabilize the ionic product. | |

| Temperature | 50–80 °C | Provides sufficient energy to overcome the activation barrier without significant decomposition. |

| Time | 4–12 hours | Allows for the reaction to proceed to completion. | |

The formation of the final cyanine dye chromophore occurs through a condensation reaction. unito.it For symmetrical monomethine dyes like the subject compound, the common strategy involves the condensation of two equivalents of the quaternary ammonium salt precursor (3-ethyl-2-methylbenzoxazolium iodide). unito.itnih.gov

The mechanism begins with the deprotonation of the active methyl group on one molecule of the precursor by a base, creating a highly nucleophilic methylene (B1212753) intermediate. unito.it This intermediate then performs a nucleophilic attack on the C2 carbon of a second molecule of the precursor salt. Subsequent elimination leads to the formation of the characteristic methine bridge (-CH=) that links the two benzoxazole moieties, resulting in the extended conjugated system of the cyanine dye. unito.it

Alternative methods for monomethine cyanine synthesis, such as the "thioether method," involve reacting a 2-thiomethylbenzothiazolium salt with another alkylated heterocycle containing an active methyl group. mdpi.com While effective, the formation of toxic methyl mercaptan as a byproduct is a significant drawback of this method. mdpi.com

The crucial deprotonation step in cyanine dye synthesis necessitates the use of a base as a catalyst. unito.it Strong organic bases are frequently employed to facilitate the condensation reaction. google.com Triethylamine (B128534) and pyridine (B92270) are the most commonly used bases for this purpose. unito.itnih.gov

Table 2: Common Catalytic Systems in Cyanine Dye Synthesis

| Catalyst/Base | Solvent | Typical Application | Source |

|---|---|---|---|

| Triethylamine | Acetonitrile, Ethanol, Pyridine | General condensation of heterocyclic salts. | unito.itnih.govcore.ac.uk |

| Pyridine | Pyridine (as solvent and base) | Condensation reactions, often under reflux. | unito.itnih.gov |

| Piperidine | Ethanol | Condensation of quaternary salts with aldehydes or other electrophiles. | google.comjournalagent.com |

| Sodium Acetate | Ethanol, Methanol | Milder basic conditions for condensation. | nih.govcore.ac.uk |

Advanced Purification and Isolation Techniques for Organic Dyes (e.g., Precipitation from Methanol with Diethyl Ether)

The purification of cyanine dyes is often challenging due to their high polarity and potential for aggregation. nih.govlumiprobe.com A combination of techniques is typically required to achieve high purity.

For more challenging separations, column chromatography is employed. However, the high polarity of many cyanine dyes can lead to irreversible adsorption onto standard silica (B1680970) gel. nih.gov To overcome this, alternative stationary phases like basic aluminum oxide may be used. acs.org Furthermore, modifying the eluent system, for example, by adding a small percentage of triethylamine to a dichloromethane/methanol mixture, can improve the elution of the polar dye product from the column. nih.govacs.org

Exploration of Structural Modifications and Analogues

The synthesis and properties of cyanine dyes can be finely tuned by altering their molecular structure. Modifications to the heterocyclic nucleus or the substituents attached to it can have a profound impact on synthetic outcomes and the properties of the final dye.

The nature of the heterocyclic ring and its substituents directly influences the reactivity of the precursors and the characteristics of the resulting dye. researchgate.netmdpi.com

The electronic properties of substituents on the benzoxazole ring affect the acidity of the active methyl group in the precursor salt. Electron-withdrawing groups (e.g., halogens) can increase the acidity of the methyl protons, potentially accelerating the base-catalyzed condensation step. researchgate.net Conversely, electron-donating groups may decrease this acidity. These electronic effects can alter the optimal reaction conditions required for the synthesis.

The choice of the heterocycle itself is a critical factor. researchgate.net Different heterocyclic systems (e.g., benzothiazole, indolenine, quinoline) exhibit varying degrees of aromaticity and basicity, which affects the stability of the quaternary salt precursor and its reactivity in condensation reactions. researchgate.netmdpi.com For example, the synthesis of a symmetrical dye from a crown ether benzimidazole (B57391) precursor was not successful under conditions that worked for other heterocycles, a result attributed to the strong basicity of the benzimidazole nucleus. clockss.org Furthermore, substituents can influence the solubility of the dye, which can be leveraged for purification. For instance, introducing sulfonatopropyl groups can dramatically improve water solubility. instras.com The steric bulk of substituents can also play a role, potentially hindering the approach of reactants and affecting reaction rates and yields. core.ac.uk

Photophysical Properties and Electronic Structure Analysis

Absorption Characteristics of 3-ethyl-2-[(3-ethyl-3H-benzoxazol-2-ylidene)methyl]benzoxazolium iodide

Wavelength Maxima and Molar Extinction Coefficients

The absorption of light by cyanine (B1664457) dyes corresponds to an electronic transition from the ground state (S₀) to the first excited singlet state (S₁). The maximum absorption wavelength (λmax) is a key characteristic. For monomethine cyanine dyes containing a benzoxazole (B165842) heterocycle, the λmax is influenced by the electronic properties of the heterocyclic system.

| Compound Type | Solvent | Absorption Max. (λmax) | Molar Extinction Coefficient (ε) | Source |

|---|---|---|---|---|

| Analogous Benzoxazole Monomethine Cyanine | Methanol | 498 nm | Not Reported | mdpi.com |

| Analogous Monomethine Cyanine Dyes | Methanol | Not Applicable | 24,000–38,000 M⁻¹·cm⁻¹ | mdpi.com |

| 3,3′-Diethyloxacarbocyanine iodide (Trimethine Analogue) | Methanol | 482-485 nm | Not Reported | biotium.comphotochemcad.com |

Solvatochromic Effects on Absorption Spectra

Solvatochromism describes the shift in the absorption or emission spectra of a compound with a change in solvent polarity. For many monomethine cyanine dyes, the effect of solvent polarity on the absorption maximum is minimal. mdpi.com This suggests that the electronic distribution in the ground and excited states is not significantly perturbed by the polarity of the surrounding solvent molecules. mdpi.com However, aggregation effects in different solvents, particularly in aqueous solutions, can lead to spectral shifts. In aqueous buffers, these dyes tend to form non-covalent self-aggregates (H-aggregates), which typically results in a blue-shifted absorption band compared to the monomeric form observed in organic solvents like DMSO. nih.gov

Fluorescence and Emission Profiles

The fluorescence of cyanine dyes is highly dependent on structural and environmental factors that influence the competition between radiative (fluorescence) and non-radiative decay pathways.

Quantum Yields and Emission Maxima

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. Unsymmetrical monomethine cyanine dyes are known for their characteristically low quantum yields in low-viscosity solvents, often less than 0.001. nih.gov This is because of efficient non-radiative decay processes. For example, the trimethine analogue, 3,3′-Diethyloxacarbocyanine iodide, has an emission maximum of 497 nm in methanol. biotium.com

However, the fluorescence of these dyes is dramatically enhanced in environments that restrict their molecular motion. rsc.org In highly viscous solvents like glycerol, the quantum yield can increase by over 100-fold. nih.gov For a related benzoxazole-containing monomethine dye that does not fluoresce in methanol, an emission maximum of 570 nm was recorded in a viscous 9:1 glycerol/methanol mixture. mdpi.comnih.gov

| Compound/Analogue | Solvent/Environment | Emission Max. (λem) | Quantum Yield (ΦF) | Source |

|---|---|---|---|---|

| Unsymmetrical Monomethine Cyanines (General) | Low-viscosity solvents | Varies | < 0.001 | nih.gov |

| 3,3′-Diethyloxacarbocyanine iodide (Trimethine Analogue) | Methanol | 497 nm | Not Reported | biotium.com |

| Analogous Benzoxazole Monomethine Cyanine | Glycerol/Methanol (9:1) | 570 nm | Significantly enhanced | mdpi.com |

Stokes Shift Analysis and Non-radiative Decay Pathways

The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. For the analogous benzoxazole monomethine dye with an absorption at 550 nm and emission at 570 nm in a viscous medium, the Stokes shift is relatively small at 20 nm. mdpi.comnih.gov

The primary non-radiative decay pathway responsible for the low quantum yield of cyanine dyes in fluid solutions is photoinduced cis-trans isomerization. researchgate.net Following excitation, the molecule can twist around the central methine bridge, leading to a non-fluorescent isomerized state and allowing it to return to the ground state without emitting a photon. rsc.org This intramolecular twisting is a dominant quenching mechanism that effectively competes with fluorescence. nih.gov

Environmental Influence on Fluorescence (e.g., Viscosity-dependent Emission)

The fluorescence of 3-ethyl-2-[(3-ethyl-3H-benzoxazol-2-ylidene)methyl]benzoxazolium iodide and related cyanine dyes is profoundly influenced by the viscosity of their environment. In fluid, low-viscosity solutions, the molecule can freely rotate around the methine bridge, facilitating the efficient non-radiative decay via isomerization and resulting in quenched fluorescence. mdpi.com

Conversely, in highly viscous media or when the dye is conformationally constrained (for example, upon binding to biomolecules like DNA), this intramolecular rotation is hindered. nih.govrsc.org The restriction of this twisting motion blocks the non-radiative decay channel, causing a dramatic increase in fluorescence intensity and quantum yield. researchgate.netresearchgate.net This phenomenon, known as fluorogenic behavior, makes these dyes effective sensors for reporting on local microviscosity. nih.gov

Based on the provided EINECS number 239-236-6, the corresponding chemical compound is identified as 3-Ethyl-2-[(3-ethyl-3H-benzoxazol-2-ylidene)methyl]benzoxazolium; tetrafluoroborate (B81430), with the CAS Number 15185-40-7. chemblink.com

Following a thorough search of scientific literature and chemical databases, no specific studies concerning the "" for this particular compound were found. Specifically, there is no available research data for the following topics requested in the outline:

Density Functional Theory (DFT) Calculations for HOMO-LUMO Energy Gaps

Molecular Orbital Analysis and Electronic Transitions

Stereochemical Influences on Electronic Properties

While general principles and methodologies for these types of computational investigations are well-documented for other molecules, applying them to 3-Ethyl-2-[(3-ethyl-3H-benzoxazol-2-ylidene)methyl]benzoxazolium; tetrafluoroborate would require original research and access to specialized computational chemistry software and expertise. Such an analysis is beyond the scope of this information retrieval service.

Therefore, it is not possible to generate the requested article with scientifically accurate and sourced content at this time.

Compound Names and Identifiers

| Identifier Type | Value |

| EINECS Number | 239-236-6 chemblink.com |

| CAS Number | 15185-40-7 chemblink.com |

| Chemical Name | 3-Ethyl-2-[(3-ethyl-3H-benzoxazol-2-ylidene)methyl]benzoxazolium; tetrafluoroborate chemblink.com |

Molecular Interactions with Biological Systems Non Clinical Investigations

Mechanistic Studies of Nucleic Acid Interactions

The interaction of Ibuprofen with nucleic acids has been a subject of biophysical and molecular docking studies, revealing specific binding behaviors and consequences for the molecule's fluorescent properties.

Steady-state fluorescence experiments have determined a binding constant (Kb) on the order of 10⁴ L·mol⁻¹, which is indicative of this type of interaction. researchgate.netnih.gov Further confirmation comes from in silico molecular docking studies, which have shown that Ibuprofen binds preferentially within the guanine-cytosine (G-C) base pairs of the DNA structure. researchgate.netnih.gov The thermodynamic parameters of this interaction suggest that hydrogen bonds play a significant role in the binding process. researchgate.netnih.gov

It is noteworthy that while studies on the parent Ibuprofen molecule point towards intercalation, investigations into its derivatives, such as metal complexes or dimers, have sometimes suggested a different mechanism. tandfonline.comnih.govresearchgate.netnih.gov For example, a zinc(II) complex of Ibuprofen and an Ibuprofen dimer were reported to favor groove binding, a non-intercalative interaction. nih.govnih.gov

| Parameter | Value/Observation | Method | Reference |

|---|---|---|---|

| Binding Mode | Intercalation | Spectroscopy, Viscosity, Molecular Docking | researchgate.net, nih.gov |

| Binding Constant (Kb) | ~104 L·mol-1 | Fluorescence Spectroscopy | researchgate.net, nih.gov |

| Preferred Binding Site | GC Base Pairs | Molecular Docking | researchgate.net, nih.gov |

| Primary Driving Force | Hydrogen Bonds | Thermodynamic Analysis | researchgate.net, nih.gov |

Direct mechanistic studies detailing the binding of Ibuprofen to specific Ribonucleic Acid (RNA) structures are not extensively documented in the reviewed scientific literature. While some studies have noted that Ibuprofen can influence cellular processes involving RNA, such as affecting RNA sequencing data or downregulating the messenger RNA (mRNA) levels of certain transporters, these findings relate to the downstream biological effects of the compound's primary actions rather than a direct, structural interaction with RNA as a binding target. researchgate.netbiomolther.orgnih.govnih.gov

Contrary to enhancement, the intrinsic fluorescence of Ibuprofen is significantly quenched (decreased) upon its interaction with DNA. researchgate.net This fluorescence quenching, accompanied by a minor red shift in the emission spectrum, is considered a key piece of evidence supporting the intercalative binding mode. researchgate.net The phenomenon occurs as the DNA helix provides a microenvironment that alters the excited state of the Ibuprofen molecule, leading to a non-radiative decay pathway.

This behavior with nucleic acids contrasts with the fluorescence changes observed when Ibuprofen binds to proteins. For instance, its binding to serum albumins like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) has been reported to cause an enhancement of its fluorescence. acs.orgnih.govmdpi.com

| Biomolecule | Fluorescence Change | Implication | Reference |

|---|---|---|---|

| Deoxyribonucleic Acid (DNA) | Quenching | Supports intercalative binding mode | researchgate.net |

| Human/Bovine Serum Albumin (HSA/BSA) | Enhancement | Indicates binding to protein pockets | acs.org, nih.gov, mdpi.com |

Enzyme and Receptor Ligand Dynamics

Ibuprofen's activity is famously linked to its interaction with enzymes, and emerging evidence suggests potential engagement with specific receptor systems.

Ibuprofen is a well-established inhibitor of cyclooxygenase (COX) enzymes, targeting both COX-1 and COX-2 isoforms. pharmgkb.orgnih.gov This interaction is highly stereospecific. Ibuprofen is a chiral molecule, existing as (S)- and (R)-enantiomers. libretexts.org The therapeutic anti-inflammatory effect is almost exclusively attributed to the (S)-Ibuprofen enantiomer, which is a significantly more potent inhibitor of the COX enzymes than its (R)-counterpart. libretexts.orgnih.govresearchgate.net This specificity highlights a precise enzyme-induced fit, where the active site of the COX enzyme preferentially accommodates the (S)-form.

Interestingly, the less active (R)-enantiomer is not inert in the body; it undergoes a unidirectional metabolic inversion to the active (S)-form. libretexts.orgnih.gov The metabolism of Ibuprofen itself, primarily by cytochrome P450 enzymes, also exhibits stereoselectivity. S-Ibuprofen is preferentially metabolized by CYP2C9, whereas R-Ibuprofen is a substrate for CYP2C8. pharmgkb.org

| Enzyme | Interaction | (S)-Ibuprofen Activity | (R)-Ibuprofen Activity | Reference |

|---|---|---|---|---|

| Cyclooxygenase (COX) | Inhibition | High Potency | Low Potency | libretexts.org, nih.gov |

| CYP2C9 | Metabolism | Preferred Substrate | Minor Substrate | pharmgkb.org |

| CYP2C8 | Metabolism | Minor Substrate | Preferred Substrate | pharmgkb.org |

| Isomerase/Invertase | Metabolic Inversion | Not converted | Converted to (S)-form | libretexts.org, nih.gov |

Evidence from patent literature suggests that Ibuprofen may act as a ligand for sigma receptors. google.com One patent lists Ibuprofen among compounds that may bind to sigma-1 and/or sigma-2 receptor subtypes. google.com Another patent demonstrates that the analgesic effects of Ibuprofen can be potentiated by co-administration with a known sigma-1 receptor ligand, implying an interaction between their respective signaling pathways. google.com However, the available scientific literature from the conducted searches does not provide definitive, quantitative binding affinity data, such as Ki values, for Ibuprofen at either sigma receptor subtype. Furthermore, specific structure-activity relationship (SAR) studies detailing how modifications to the Ibuprofen structure would affect binding to sigma receptors are not described in the search results. Therefore, while an interaction is suggested, it remains an area requiring further quantitative investigation.

Cellular Uptake and Localization Studies (in vitro)

The cellular uptake and subcellular distribution of berberine (B55584) are critical determinants of its biological effects. As a fluorescent molecule, its intracellular journey can be tracked using advanced microscopy and flow cytometry. nih.gov Studies in human (WM793) and mouse (K1735-M2) melanoma cell lines have revealed that berberine's localization is concentration-dependent. nih.govresearchgate.net

At lower concentrations (ranging from 12.5 to 50 μM), berberine primarily accumulates in the mitochondria. nih.govresearchgate.net However, as the concentration increases to over 50 μM, it is also found in the cytoplasm and nucleus. nih.govresearchgate.net This differential localization is directly linked to its varied effects on cell cycle progression. nih.gov

Further research in HepG2 human hepatoma cells has underscored the pivotal role of mitochondrial membrane potential (MMP) in the intracellular accumulation of berberine. portlandpress.com These studies demonstrated that berberine uptake is dependent on concentration, temperature, and time. portlandpress.com While membrane drug transporters had a limited role, the compound was significantly enriched in the mitochondria. portlandpress.com Inhibition of the MMP with a protonophore like carbonyl cyanide 3-chlorophenylhydrazone (CCCP) led to a substantial decrease in intracellular berberine levels by up to 70%. portlandpress.com This indicates that the MMP not only drives berberine uptake but also hinders its efflux, which can be mediated by P-glycoprotein (P-gp). portlandpress.comunifi.it

The ability of berberine to penetrate cell membranes and enter cells is a key factor in its broad utility. mdpi.com Nanoliposomal formulations have been explored to enhance the intracellular delivery of berberine chloride, with transmission electron microscopy confirming entry into both drug-sensitive (K562) and drug-resistant (K562/DOXO) cell lines via receptor-mediated endocytosis. unifi.it

Advanced Characterization and Analytical Methodologies

Chromatographic and Separation Science Applications

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

The analysis of volatile byproducts resulting from the degradation of food dyes such as FD&C Yellow No. 6 is essential for a complete understanding of their stability and potential for the formation of new chemical entities under various conditions, including thermal stress. While high-performance liquid chromatography (HPLC) is a more common method for the analysis of the dye itself, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile organic compounds that may arise from its decomposition.

Although specific studies focusing exclusively on the GC-MS analysis of volatile byproducts from the thermal degradation of FD&C Yellow No. 6 Aluminum Lake are not extensively documented in publicly available literature, the principles of pyrolysis-GC-MS on related complex organic molecules can provide insight into the expected analytical approach. Pyrolysis-GC-MS involves the thermal decomposition of a sample in an inert atmosphere, followed by the separation and identification of the resulting smaller molecules.

In a hypothetical GC-MS analysis of the volatile byproducts from the thermal degradation of Sunset Yellow FCF, the parent dye of the aluminum lake, one would anticipate the cleavage of the azo bond (–N=N–) as a primary degradation pathway. This would likely result in the formation of various aromatic amines and other sulfonated aromatic compounds. The identification of these byproducts would be achieved by comparing their mass spectra with established libraries (e.g., NIST).

Table 1: Hypothetical Volatile Byproducts of Sunset Yellow FCF Degradation Detectable by GC-MS

| Potential Byproduct | Chemical Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |

| Aniline | C₆H₇N | 93.13 | 93, 66, 39 |

| Sulfanilic acid | C₆H₇NO₃S | 173.19 | 173, 108, 80 |

| Phenol | C₆H₆O | 94.11 | 94, 66, 65 |

| Naphthalene | C₁₀H₈ | 128.17 | 128, 102, 77 |

Note: This table is illustrative and based on the known chemistry of azo dyes. Actual byproducts and their mass spectra would need to be confirmed through experimental studies.

Computational Chemistry in Support of Experimental Findings

Computational chemistry offers a powerful lens through which to understand the molecular properties and behavior of complex molecules like Sunset Yellow FCF, the organic component of EINECS 239-888-1. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide insights that complement and help to interpret experimental data.

A molecular simulation study has been conducted to investigate the molecular order of Sunset Yellow in aqueous solutions. acs.org This research revealed that the dye molecules self-assemble into stacked aggregates, showing a preference for a head-to-tail arrangement and antiparallel dipole ordering. acs.org Such simulations are crucial for understanding the intermolecular forces that govern the behavior of the dye in various applications. The study also identified two preferred binding sites for sodium ions around the chromonic stacks, highlighting the role of counter-ions in the aggregation process. acs.org

Furthermore, DFT calculations have been employed to study the interaction between Sunset Yellow FCF and surfactants. researchgate.net These calculations can elucidate the nature of the binding, including the contributions of electrostatic and van der Waals forces. The assignments of the vibrational spectra of the dye have been facilitated by DFT calculations, providing a deeper understanding of its molecular structure. researchgate.net

Table 2: Calculated Molecular Properties of Sunset Yellow FCF from Computational Studies

| Property | Computational Method | Calculated Value | Significance |

| Free Energy of Binding (to a stack) | Molecular Dynamics | 7 kBT | Indicates the stability of the self-assembled aggregates in solution. acs.org |

| Intercolumn Distance (in nematic phase) | Molecular Dynamics | 2.36 nm | Provides insight into the long-range ordering of the dye molecules in liquid crystalline phases. acs.org |

These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental methods alone. They can predict molecular geometries, electronic properties, and interaction energies, which are invaluable for interpreting experimental observations and for the rational design of new materials with desired properties.

Environmental Fate and Degradation Pathways

Photodegradation Mechanisms in Aqueous and Solid Phases

Photodegradation, or photolysis, is a key process in the breakdown of many pyrethroids when exposed to sunlight. cdc.gov While specific quantitative studies on flumethrin's photodegradation half-life are not extensively detailed in the provided search results, the general behavior of pyrethroids suggests it is a relevant pathway. rivm.nl For some pyrethroids, photodegradation products can also be persistent and toxic. rivm.nl

In aqueous media, flumethrin (B136387) can be transformed into highly fluorescent derivatives upon ultraviolet (UV) irradiation. researchgate.net This process has been utilized to develop analytical methods for its detection. researchgate.net One study noted that when flumethrin was treated with UV light, fluorescent photoproducts were observed, indicating molecular transformation. researchgate.net The degradation process and the resulting products can be influenced by the medium; for instance, photodegradation experiments on commercial formulations may yield different products than those from the pure active ingredient. researchgate.net Fluorinated pyrethroids like flumethrin are generally noted to persist longer in the environment. researchgate.net

Chemical Stability and Hydrolytic Degradation

Flumethrin's stability is highly dependent on pH. It is susceptible to hydrolysis, particularly under neutral to basic conditions. researchgate.netfao.org The primary hydrolytic pathway involves the cleavage of the ester bond, a common characteristic for pyrethroid insecticides. frontiersin.orginchem.org

Studies show that flumethrin is stable in acidic environments but degrades in alkaline solutions. researchgate.net At a pH of 9, it is readily hydrolyzed. fao.org The degradation process in alkaline media (pH > 10) leads to the formation of metabolites such as 4-fluoro-3-phenoxybenzaldehyde (B1330021). researchgate.net Some research also identifies 4-fluoro-3-phenoxybenzaldehyde cyanohydrin as another degradation product in aqueous media. researchgate.net

Interestingly, in honey, which is acidic, flumethrin shows remarkable stability. Investigations have demonstrated no significant decrease in flumethrin concentration in spiked honey samples stored at room temperature (20-25 °C) for up to 9 months, confirming that it does not readily degrade in this matrix. fao.org

| Condition | Stability / Degradation Products | Reference |

| Acidic pH | Stable | researchgate.net |

| Neutral pH (7) | Stable for at least 24 hours in test solutions | researchgate.net |

| Basic pH (9) | Hydrolyzed | fao.org |

| Basic pH (>10) | Unstable; degrades to 4-fluoro-3-phenoxybenzaldehyde and its cyanohydrin | researchgate.net |

| Honey (Room Temp.) | No appreciable decline over 9 months | fao.org |

Biotransformation and Biodegradation Studies (Microbial-mediated Processes)

Microbial action is a significant pathway for the degradation of pyrethroids in the environment. als-journal.comresearchgate.net Bacteria and fungi can utilize pyrethroids as a carbon source or degrade them co-metabolically. frontiersin.org The initial and most crucial step in the microbial degradation of pyrethroids like flumethrin is the hydrolysis of the ester bond, which is catalyzed by carboxylesterase enzymes found in various microorganisms. researchgate.netfrontiersin.org

This enzymatic cleavage breaks flumethrin down into its constituent acid and alcohol moieties. inchem.org The main metabolite identified in animal metabolism studies is flumethrin acid. fao.orgfao.org Other theoretical intermediates from the alcohol portion include 4-fluoro-3-phenoxybenzaldehyde. fao.org These transformed metabolites are generally more water-soluble than the parent compound. frontiersin.org

Several bacterial and fungal species, including those from the genera Bacillus, Pseudomonas, Aspergillus, and Candida, have been identified as capable of degrading pyrethroids. frontiersin.org In the context of honeybees, gut microorganisms may play a role in alleviating the toxic stress of flumethrin on larvae, suggesting a protective detoxification function. frontiersin.org Studies on other pyrethroids have shown that soil bacteria such as Xanthomonas maltophilia and Acinetobacter sp. can effectively degrade these compounds. als-journal.com The metabolism of flumethrin is considered relatively simple, with the parent compound or its main metabolite, flumethrin acid, being excreted without the need for glucuronidation, a key metabolic process. nih.gov

| Metabolite | Formation Pathway | Biological System | Reference |

| Flumethrin acid | Ester hydrolysis | Animals (Rats, Cattle), Microbes | fao.orgfao.orgnih.gov |

| 4-fluoro-3-phenoxybenzoic acid | Oxidation of the alcohol moiety | Animals (Rats) | fao.org |

| 4-fluoro-3-phenoxybenzaldehyde | Intermediate from the alcohol moiety | Theoretical (Animals) | fao.org |

The Role of Rhodamine B (EINECS 239-236-6) in Modern Material Science and Research

Rhodamine B, identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 239-236-6, is a xanthene dye known for its vibrant fluorescence and significant utility in various high-technology applications. aip.orgacs.org Its unique photophysical properties have positioned it as a critical component in the development of advanced materials and as a versatile tool in research, spanning from biomedical diagnostics to renewable energy and catalysis. researchgate.netmdpi.com This article explores the specific applications of Rhodamine B in these cutting-edge fields.

Applications in Advanced Materials and Research Technologies

Formulation Science and Engineering of Advanced Delivery Systems (Non-Cosmetic Product Development)

Extensive research has been conducted to ascertain the applications of the chemical compound identified by EINECS number 239-236-6, which corresponds to 3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide. However, based on a comprehensive review of available scientific literature and technical databases, there is no specific information linking this compound to the formulation science and engineering of advanced delivery systems, particularly in the context of non-cosmetic product development.

Q & A

Q. What are the critical physicochemical properties of EINECS 239-236-6 that must be characterized prior to experimental design?

Methodological Answer: Key properties include solubility (polar vs. nonpolar solvents), thermal stability (decomposition thresholds), and reactivity (pH sensitivity). Use Differential Scanning Calorimetry (DSC) for thermal profiling and High-Performance Liquid Chromatography (HPLC) for purity assessment. Validate findings against peer-reviewed databases (e.g., PubChem) and replicate measurements under standardized conditions to address variability .

Q. What are the best practices for ensuring sample integrity of EINECS 239-236-6 during storage and handling?

Methodological Answer: Store in inert atmospheres (e.g., argon) at controlled temperatures (-20°C for long-term stability). Use gas chromatography (GC) to monitor volatility and Fourier-Transform Infrared Spectroscopy (FTIR) to detect degradation products. Establish a protocol for periodic re-testing, documenting humidity and light exposure levels to mitigate batch-to-batch inconsistencies .

Q. How should researchers design preliminary toxicity assays for EINECS 239-236-6?

Methodological Answer: Begin with in vitro models (e.g., cell viability assays using HepG2 or HEK293 cells) to establish IC50 values. Include positive/negative controls and dose-response curves. Use ANOVA to statistically validate results. For in vivo studies, adhere to OECD guidelines for acute toxicity testing, ensuring ethical oversight and sample sizes powered to detect ≥20% effect sizes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for EINECS 239-236-6 in organic synthesis?

Methodological Answer: Conduct a meta-analysis of literature data, categorizing results by reaction conditions (temperature, solvent, catalyst loading). Use Design of Experiments (DoE) to isolate confounding variables (e.g., trace metal impurities). Validate hypotheses via kinetic studies (e.g., Arrhenius plots) and in situ spectroscopic monitoring (e.g., Raman spectroscopy) to track intermediate formation .

Q. What computational strategies are effective in predicting the environmental persistence of EINECS 239-236-6?

Methodological Answer: Combine Quantitative Structure-Activity Relationship (QSAR) models with molecular dynamics simulations to estimate biodegradation half-lives. Calibrate models using experimental data from OECD 301/307 tests. Cross-validate with machine learning algorithms trained on EPA’s CompTox Chemistry Dashboard datasets to identify structural motifs linked to persistence .

Q. How should discrepancies in biological activity data (e.g., enzyme inhibition vs. activation) be addressed mechanistically?

Methodological Answer: Employ surface plasmon resonance (SPR) to measure binding kinetics and X-ray crystallography to resolve ligand-protein interactions. Compare results across isoforms or orthologs to identify species-specific effects. Use Bayesian statistics to quantify uncertainty in dose-response relationships and refine hypotheses iteratively .

Q. What methodologies optimize the synthesis of EINECS 239-236-6 derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: Implement parallel synthesis workflows with robotic liquid handlers to screen reaction parameters (e.g., catalysts, solvents). Characterize intermediates via LC-MS and Nuclear Magnetic Resonance (NMR) with 2D techniques (e.g., COSY, HSQC) for stereochemical confirmation. Apply cheminformatics tools (e.g., Schrödinger Suite) to prioritize derivatives with optimal pharmacophore alignment .

Data Analysis and Validation

Q. How can researchers statistically validate conflicting spectral data (e.g., NMR, IR) for EINECS 239-236-6?

Methodological Answer: Use principal component analysis (PCA) to cluster spectra by laboratory or instrument type. Replicate analyses with internal standards (e.g., tetramethylsilane for NMR) and cross-validate via collaborative trials (e.g., inter-laboratory studies). Integrate computational predictions (e.g., density functional theory (DFT)-simulated spectra) to identify systematic errors .

Q. What frameworks guide the prioritization of research gaps for EINECS 239-236-6 in interdisciplinary studies?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to rank questions. For example, prioritize studies linking electrochemical properties to environmental fate over incremental synthesis improvements. Use systematic review tools (e.g., PRISMA) to map existing literature and identify under-explored domains .

Tables for Reference

| Data Conflict Resolution | Approach |

|---|---|

| Spectral discrepancies | Inter-lab validation + DFT simulations |

| Biological activity | Isoform-specific assays + Bayesian analysis |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.